Ophiopogonanon A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

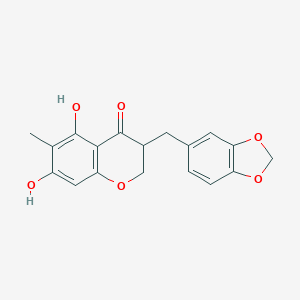

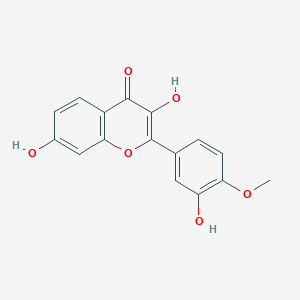

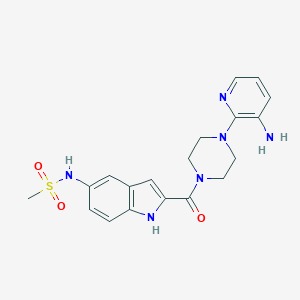

Ophiopogonanone A is a homoisoflavonoid compound isolated from the tuber of Ophiopogon japonicus, a plant commonly used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including antioxidant, anti-inflammatory, and cardiovascular protective effects .

Wissenschaftliche Forschungsanwendungen

Ophiopogonanon A hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Referenzverbindung in der Untersuchung von Homoisoflavonoiden verwendet.

Biologie: Untersucht wegen seiner antioxidativen und entzündungshemmenden Eigenschaften.

Medizin: Studien zu seinen potenziellen therapeutischen Wirkungen bei Herz-Kreislauf-Erkrankungen, Entzündungen und Krebs.

Industrie: Verwendung bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Naturproduktbasis

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene molekulare Mechanismen aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und unterdrückt die Aktivierung des Kernfaktors Kappa B (NF-κB) und der Mitogen-aktivierten Proteinkinase (MAPK).

Kardiovaskulärer Schutz: Es verbessert die Endothelfunktion und reduziert oxidativen Stress in kardiovaskulären Geweben

Ähnliche Verbindungen:

- Methylthis compound

- Methylophiopogonanon B

- Ophiopogonin B

- Ophiopogonanon E

Vergleich: this compound ist aufgrund seiner spezifischen strukturellen Merkmale, wie dem Vorhandensein einer Benzodioxol-Einheit und mehreren Hydroxylgruppen, einzigartig, die zu seinen besonderen pharmakologischen Eigenschaften beitragen. Im Vergleich zu ähnlichen Verbindungen wie Methylthis compound und B zeigt this compound eine stärkere antioxidative und entzündungshemmende Aktivität .

Wirkmechanismus

Target of Action

Ophiopogonanone A, a homoisoflavonoidal compound isolated from Ophiopogonis tuber , primarily targets tyrosinase (Tyr) . Tyrosinase is a key enzyme in the production of melanin, a pigment responsible for the color of skin, hair, and eyes. Inhibition of tyrosinase can lead to decreased melanin production, which is of interest in the treatment of hyperpigmentation disorders.

Mode of Action

Ophiopogonanone A interacts with tyrosinase via a reversible mixed-inhibition . The compound’s phenylmalandioxin can coordinate with a copper ion in the active center of tyrosinase, and interact with the amino acid Glu322 to form hydrogen bonding . This interaction blocks the entry of the substrate, consequently inhibiting tyrosinase activity .

Biochemical Pathways

The inhibition of tyrosinase by Ophiopogonanone A affects the melanin synthesis pathway. By blocking the catalytic center of tyrosinase, the conversion of tyrosine to melanin is hindered, leading to decreased melanin production .

Pharmacokinetics

The metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, glucuronidation, and glutathione (GSH) conjugation . These metabolic processes can impact the bioavailability of Ophiopogonanone A.

Result of Action

The primary result of Ophiopogonanone A’s action is the inhibition of tyrosinase activity, leading to decreased melanin production . This can have potential applications in the treatment of hyperpigmentation disorders.

Action Environment

The action of Ophiopogonanone A can be influenced by various environmental factors. For instance, the plant Ophiopogon japonicus, from which Ophiopogonanone A is derived, naturally occurs in shady places in lowland and foothills, forests, dense scrub in ravines, moist and shady places on slopes, and along streams . These environmental conditions may influence the concentration and efficacy of Ophiopogonanone A in the plant.

Biochemische Analyse

Biochemical Properties

Ophiopogonanone A interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit tyrosinase activity, a key enzyme involved in melanin synthesis . The inhibition mechanism involves multiple spectroscopic techniques and molecular docking .

Cellular Effects

Ophiopogonanone A has shown significant effects on various types of cells. For instance, it has been found to downregulate the expression of interleukin (IL)-6 and IL-8, which were enhanced by senescent normal human dermal fibroblasts . It also showed moderate cytotoxicity against HepG2, KB, and MCF-7 cell lines .

Molecular Mechanism

The molecular mechanism of Ophiopogonanone A involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit tyrosinase activity through coordination with two Cu ions in the active center of the tyrosinase protein . This prevents the entrance of the substrate, thereby inhibiting the catalytic activity of tyrosinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ophiopogonanone A change over time. A study identified nine metabolites of Ophiopogonanone A generated in the liver microsomes and hepatocytes of rats and humans . The metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Metabolic Pathways

Ophiopogonanone A is involved in several metabolic pathways. As mentioned earlier, the metabolic pathways of Ophiopogonanone A include demethylenation, dehydrogenation, hydroxylation, methylation, and glucuronidation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ophiopogonanone A can be synthesized through several chemical reactions involving the starting material, 2,4,6-trihydroxyacetophenoneThe reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of Ophiopogonanone A involves the extraction of the compound from the tuber of Ophiopogon japonicus. The extraction process includes drying and grinding the tuber, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Ophiopogonanone A .

Analyse Chemischer Reaktionen

Reaktionstypen: Ophiopogonanon A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann this compound in seine entsprechende Chinonform umwandeln.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen stattfinden, was zur Bildung von Ethern oder Estern führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden unter basischen oder sauren Bedingungen verwendet.

Hauptprodukte:

Oxidation: Chinonderivate.

Reduktion: Dihydroderivate.

Substitution: Ether und Ester.

Vergleich Mit ähnlichen Verbindungen

- Methylophiopogonanone A

- Methylophiopogonanone B

- Ophiopogonin B

- Ophiopogonanone E

Comparison: Ophiopogonanone A is unique due to its specific structural features, such as the presence of a benzodioxole moiety and multiple hydroxyl groups, which contribute to its distinct pharmacological properties. Compared to similar compounds like Methylophiopogonanone A and B, Ophiopogonanone A exhibits stronger antioxidant and anti-inflammatory activities .

Eigenschaften

CAS-Nummer |

75239-63-3 |

|---|---|

Molekularformel |

C18H16O6 |

Molekulargewicht |

328.3 g/mol |

IUPAC-Name |

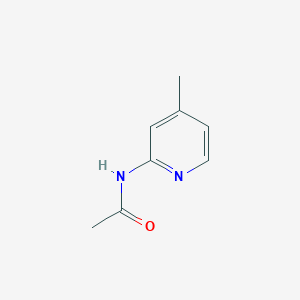

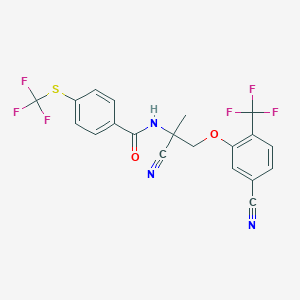

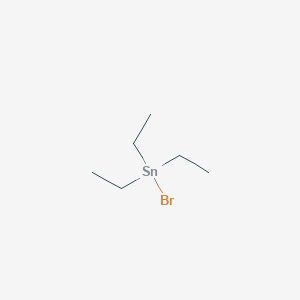

(3R)-3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-6,11,19-20H,4,7-8H2,1H3/t11-/m1/s1 |

InChI-Schlüssel |

QBRLTNYECODTFP-LLVKDONJSA-N |

SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

Isomerische SMILES |

CC1=C(C2=C(C=C1O)OC[C@H](C2=O)CC3=CC4=C(C=C3)OCO4)O |

Kanonische SMILES |

CC1=C(C2=C(C=C1O)OCC(C2=O)CC3=CC4=C(C=C3)OCO4)O |

Aussehen |

Powder |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)

![(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B57914.png)